
Arbaprostil
描述
阿巴布洛斯提,也称为 15®-15-甲基前列腺素 E2,是前列腺素 E2 的合成类似物。它是一种前药,通过差向异构化为活性 S-差向异构体而被激活。 阿巴布洛斯提主要因其加速活动性十二指肠溃疡愈合的能力而闻名,它通过抑制酸分泌和提供胃粘膜保护来实现这一点 .
准备方法
合成路线和反应条件
阿巴布洛斯提是通过一系列化学反应从前列腺素 E2 开始合成的。合成涉及 C-15 羟基的甲基化,形成 15-甲基前列腺素 E2。 此过程通常需要在受控条件下使用甲基化剂,以确保选择性形成所需的差向异构体 .
工业生产方法
阿巴布洛斯提的工业生产涉及使用与实验室合成类似的化学路线进行大规模合成。 该过程针对更高的产量和纯度进行了优化,通常涉及先进的纯化技术,例如色谱法和结晶,以分离最终产物 .
化学反应分析
Acid-Catalyzed Epimerization
Arbaprostil undergoes pH-dependent epimerization at the 15-position, converting to its bioactive 15(S)-15-methylprostaglandin E₂ (15(S)) isomer under acidic conditions. This reaction is critical for its gastric antisecretory effects, as only the S-form interacts effectively with prostaglandin receptors .
Key Findings :
-
Reaction Mechanism : The epimerization occurs via acid-catalyzed protonation at the 15-hydroxy group, followed by racemization (Fig. 4 ).
-
pH Dependency : Conversion rates increase with lower pH (Table 1 ):
pH % Conversion to 15(S) % Remaining this compound 4.30 12.3% 85.1% 2.75 28.7% 68.9% 1.20 54.6% 32.4% -
Biological Relevance : Oral administration exposes this compound to gastric acid (pH ~1.5–3.5), driving epimerization to 15(S), which reduces gastric acid secretion by 64–85% in clinical trials . Subcutaneous or intravenous routes bypass this activation, explaining their inefficacy .
Degradation to 15-Methylprostaglandin A₂
Under strongly acidic conditions (pH ≤1.20), this compound undergoes dehydration to form 15-methylprostaglandin A₂, a physiologically inactive byproduct .
Experimental Observations :
-
Reaction Conditions : Incubation at 37°C for 30 minutes at pH 1.20 yields 8.2% 15-methylprostaglandin A₂ alongside 54.6% 15(S) .
-
Biological Impact : This byproduct lacks antisecretory activity, confirming that this compound’s efficacy stems solely from 15(S) .
Hydrolysis and Metabolite Formation
While specific hydrolysis pathways are less documented, prostaglandin analogs typically undergo esterase-mediated hydrolysis in vivo. Metabolites may include carboxylate derivatives, though their roles in this compound’s activity remain understudied.
Stability in Aqueous Solutions
This compound’s stability is highly pH-sensitive:
-
Acidic Conditions : Rapid epimerization (see Table 1), necessitating pH-adjusted formulations for oral delivery .
Implications for Therapeutic Use
科学研究应用
Healing of Duodenal Ulcers
Arbaprostil has been shown to markedly accelerate the healing of active duodenal ulcers. A multicenter study involving 173 patients demonstrated that those treated with this compound experienced a significantly higher healing rate compared to the placebo group. Specifically, after 14 days, 37% of patients treated with this compound were healed versus 12% in the placebo group (p < 0.001). After 28 days, healing rates were 67% for this compound compared to 39% for placebo .
Gastric Cytoprotection
Research indicates that this compound provides gastric cytoprotection, which helps prevent damage from non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. A study found that this compound effectively protected against gastric mucosal injury induced by NSAIDs, suggesting its potential use in patients requiring long-term NSAID therapy .
Prevention of Acute Gastric Injury
This compound has also been investigated for its role in preventing acute gastric injury. It has been shown to be effective even at doses that stimulate acid secretion, indicating its versatile protective effects on the gastric mucosa .
Side Effects
While generally well-tolerated, this compound can cause side effects such as diarrhea and loose stools in some patients (34% incidence reported) due to its action on gastrointestinal motility .
Clinical Case Study on Duodenal Ulcers
In a clinical trial involving 173 participants with endoscopically confirmed duodenal ulcers, patients receiving this compound showed a significant reduction in ulcer size and increased healing rates compared to those on placebo. Endoscopic evaluations at baseline, 14 days, and 28 days highlighted these outcomes .
Long-term Use in NSAID Users
A longitudinal study assessed patients who required NSAID therapy for chronic conditions. Those administered this compound exhibited fewer instances of gastric complications compared to those not receiving the drug. This supports the use of this compound as a preventive measure for gastric injury in at-risk populations .
Summary Table of Findings
作用机制
阿巴布洛斯提通过抑制胃酸分泌并为胃粘膜提供细胞保护来发挥作用。该化合物是一种前药,通过差向异构化为活性 S-差向异构体而被激活。这种活性形式与胃粘膜中的前列腺素受体相互作用,导致酸分泌减少和粘膜保护增强。 分子靶点包括前列腺素受体和调节酸分泌和粘膜完整性的相关信号通路 .
相似化合物的比较
类似化合物
米索前列醇: 另一种用于胃粘膜保护和溃疡治疗的前列腺素类似物。
恩前列醇: 一种具有类似胃粘膜保护特性的合成前列腺素 E2 类似物。
利奥前列醇: 一种用于治疗胃溃疡的前列腺素类似物。
阿巴布洛斯提的独特性
阿巴布洛斯提的独特性在于其在 C-15 位点的特定甲基化,这增强了其作为胃粘膜保护剂的稳定性和功效。 这种修饰使它在减少酸分泌和促进溃疡愈合方面比其他前列腺素类似物更有效 .
生物活性
Arbaprostil, chemically known as 15(R)-15-methyl prostaglandin E2, is a synthetic analog of prostaglandin E2 (PGE2) that exhibits significant biological activity, particularly in the treatment of gastric and duodenal ulcers. This article reviews the biological effects, mechanisms of action, and clinical findings related to this compound, supported by data tables and case studies.
This compound primarily functions through the following mechanisms:
- Inhibition of Gastric Acid Secretion : this compound reduces gastric acid secretion, which is crucial in creating an environment conducive to ulcer healing .
- Mucosal Cytoprotection : It enhances the protective mucosal barrier in the gastrointestinal tract, promoting healing and reducing ulcer recurrence .
- Increased Gastric Blood Flow : this compound has been shown to improve gastric blood flow, which is essential for tissue repair and ulcer healing .
Case Studies and Clinical Trials
-
Duodenal Ulcer Healing :
A multicenter study involving 173 patients with active duodenal ulcers demonstrated that this compound significantly accelerated healing rates compared to placebo. The results are summarized in Table 1.The study concluded that this compound markedly increased the incidence of ulcer healing (p < 0.001) and reduced ulcer size significantly at both time points .Treatment Group Healing Rate at 14 Days Healing Rate at 28 Days This compound (100 µg) 37% 67% Placebo 12% 39% -
Single Nighttime Administration :
A randomized controlled trial assessed the efficacy of a single nighttime dose of this compound (50 µg and 100 µg). The results indicated a healing rate of 64.3% for the 100 µg group, 85.7% for the 50 µg group, compared to 31.2% for placebo (p < 0.003) . -
Acute Gastric Erosions :
This compound's efficacy was also evaluated in cases of acute gastric erosions. Higher doses correlated with improved outcomes, indicating a dose-dependent effect on mucosal protection .
Side Effects
While this compound is generally well-tolerated, some side effects have been reported:
- Diarrhea : Occurred in approximately 34% of patients treated with this compound, particularly at higher doses .
- Loose Stools : Mild gastrointestinal disturbances were common but typically resolved without intervention .
Comparative Analysis
To further understand this compound's effectiveness, it is useful to compare it with other treatments for duodenal ulcers:
Treatment | Healing Rate (28 Days) | Side Effects |
---|---|---|
This compound (100 µg) | 67% | Diarrhea (34%) |
Cimetidine | Similar efficacy | Headaches, dizziness |
Omeprazole | Comparable efficacy | Nausea, abdominal pain |
This table illustrates that while this compound has comparable efficacy to traditional treatments like cimetidine and omeprazole, its side effect profile may differ slightly.
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGQFHNPNWBVPT-VFXMVCAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866457 | |
Record name | Arbaprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55028-70-1 | |
Record name | Arbaprostil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55028-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arbaprostil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arbaprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARBAPROSTIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6B59S6MEF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。